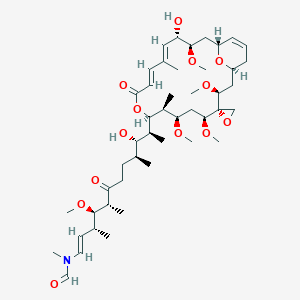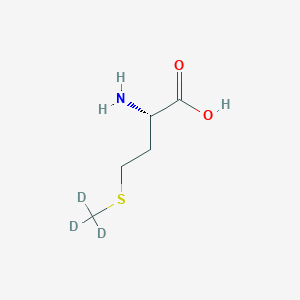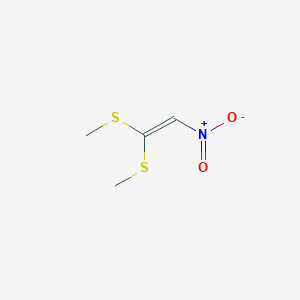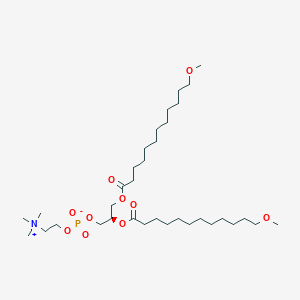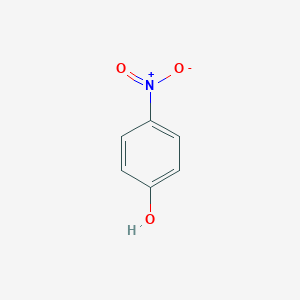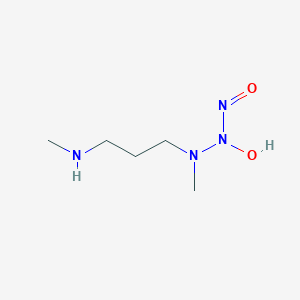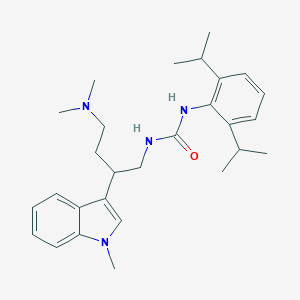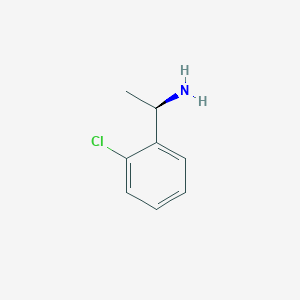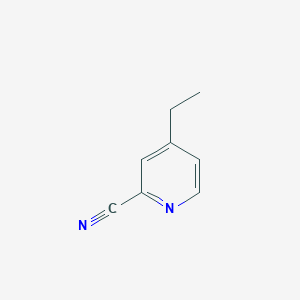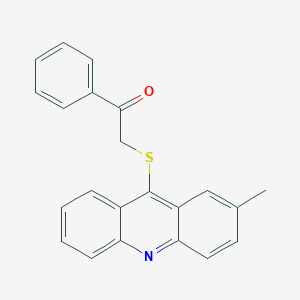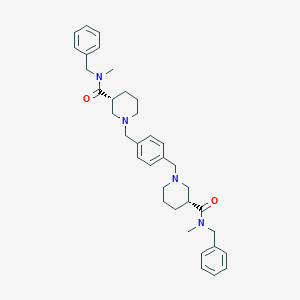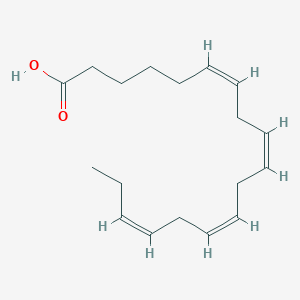
Acide stéaridonique
Vue d'ensemble
Description
L'acide stéaridonique, également connu sous le nom d'acide (6Z,9Z,12Z,15Z)-octadéca-6,9,12,15-tétraénoïque, est un acide gras oméga-3. Il est biosynthétisé à partir de l'acide alpha-linolénique par l'enzyme delta-6-désaturase, qui élimine deux atomes d'hydrogène. L'this compound est un précurseur de l'acide eicosapentaénoïque et se trouve dans diverses huiles végétales, notamment le chanvre, le cassis, la buglosse officinale et l'Echium plantagineum .
Applications De Recherche Scientifique
Stearidonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other omega-3 fatty acids.
Biology: Stearidonic acid is studied for its role in cellular processes and its conversion to eicosapentaenoic acid.
Medicine: Research has shown that stearidonic acid can increase the eicosapentaenoic acid content in red blood cells and heart tissues, which may have cardioprotective effects.
Mécanisme D'action
Target of Action
Stearidonic acid (SDA) is an ω-3 fatty acid . It primarily targets the enzyme delta-6-desaturase . This enzyme plays a crucial role in the biosynthesis of long-chain polyunsaturated fatty acids .
Mode of Action
SDA interacts with its target, the enzyme delta-6-desaturase, to undergo a process of desaturation . This process involves the removal of two hydrogen atoms from alpha-linolenic acid (ALA), a precursor molecule, to form SDA .
Biochemical Pathways
The primary biochemical pathway affected by SDA is the biosynthesis of long-chain polyunsaturated fatty acids . SDA, once formed, serves as a precursor to other fatty acids, notably eicosapentaenoic acid (EPA) . This pathway is critical for the production of essential fatty acids in the body.
Pharmacokinetics
Dietary sda has been shown to increase tissue concentrations of epa , suggesting that it is well-absorbed and metabolized in the body.
Result of Action
The primary result of SDA’s action is the increased production of EPA . EPA is a long-chain omega-3 fatty acid that has numerous health benefits, including anti-inflammatory effects . Therefore, SDA’s action indirectly contributes to these health benefits by increasing the body’s EPA levels.
Action Environment
The action of SDA can be influenced by various environmental factors. For instance, the presence of other fatty acids in the diet can affect the efficiency of SDA’s conversion to EPA . Furthermore, genetic factors, such as variations in the delta-6-desaturase enzyme, can also impact the effectiveness of SDA’s action .
Analyse Biochimique
Biochemical Properties
Stearidonic acid plays a crucial role in biochemical reactions as a precursor to eicosapentaenoic acid. The enzyme delta-6-desaturase converts alpha-linolenic acid to stearidonic acid by removing two hydrogen atoms . Stearidonic acid is also a precursor to N-acylethanolamine, which is involved in various physiological processes . It interacts with enzymes such as delta-6-desaturase and proteins involved in fatty acid metabolism, influencing the production of long-chain omega-3 fatty acids .
Cellular Effects
Stearidonic acid has significant effects on various cell types and cellular processes. It increases the content of eicosapentaenoic acid in red blood cells and heart tissues, which is beneficial for cardiovascular health . In adipocytes, stearidonic acid suppresses differentiation and lipid accumulation by down-regulating adipogenic transcription factors and genes associated with lipid accumulation . Additionally, stearidonic acid promotes insulin secretion in pancreatic beta-cells via the stimulation of G protein-coupled receptor 40 .
Molecular Mechanism
At the molecular level, stearidonic acid exerts its effects through various mechanisms. It binds to and activates G protein-coupled receptor 40, promoting insulin secretion in pancreatic beta-cells . Stearidonic acid also influences gene expression by down-regulating adipogenic transcription factors such as CCAAT/enhancer-binding proteins alpha and beta, peroxisome proliferator-activated receptor gamma, and sterol-regulatory element binding protein-1c . These interactions result in reduced lipid accumulation and enhanced insulin secretion.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of stearidonic acid change over time. Studies have shown that stearidonic acid increases the content of eicosapentaenoic acid in red blood cells and heart tissues in a dose-dependent manner over a period of 12 weeks . The stability and degradation of stearidonic acid in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of stearidonic acid vary with different dosages in animal models. In dogs, stearidonic acid supplementation increased the content of eicosapentaenoic acid in red blood cells and heart tissues in a dose-dependent manner . High doses of stearidonic acid were found to be 20-23% as efficient as dietary eicosapentaenoic acid in raising tissue eicosapentaenoic acid levels . No toxic or adverse effects were reported at high doses in these studies.
Metabolic Pathways
Stearidonic acid is involved in several metabolic pathways, including the biosynthesis of long-chain omega-3 fatty acids. It is converted to eicosapentaenoic acid by the enzyme delta-6-desaturase . Stearidonic acid also participates in the production of N-acylethanolamine, which is involved in various physiological processes . The metabolic pathways of stearidonic acid involve interactions with enzymes such as delta-6-desaturase and proteins involved in fatty acid metabolism .
Transport and Distribution
Stearidonic acid is transported and distributed within cells and tissues through various mechanisms. It is incorporated into cell membranes and influences the composition of membrane phospholipids . Stearidonic acid is also transported in the bloodstream, where it is bound to lipoproteins and distributed to various tissues . The transporters and binding proteins involved in the distribution of stearidonic acid have not been extensively studied.
Subcellular Localization
The subcellular localization of stearidonic acid is primarily within cell membranes, where it is incorporated into phospholipids . Stearidonic acid influences the fluidity and function of cell membranes by altering the composition of membrane phospholipids . The targeting signals or post-translational modifications that direct stearidonic acid to specific compartments or organelles have not been extensively studied.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L'acide stéaridonique peut être synthétisé à partir d'huiles d'origine végétale. Une méthode implique la conversion enzymatique de l'acide alpha-linolénique en this compound à l'aide de la delta-6-désaturase. Une autre méthode implique l'utilisation de la lipase de Candida rugosa pour l'enrichissement en this compound de l'huile d'échium. Ce processus comprend deux étapes d'estérification enzymatique suivies d'une chromatographie liquide haute performance préparative pour obtenir une haute pureté .
Méthodes de production industrielle : La production industrielle de l'this compound implique souvent l'utilisation d'organismes génétiquement modifiés. Par exemple, des variétés de soja génétiquement modifiées ont été développées pour produire des niveaux élevés d'this compound. L'Autorité européenne de sécurité des aliments a approuvé ces sources de soja génétiquement modifiées .
Analyse Des Réactions Chimiques
Types de réactions : L'acide stéaridonique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courantes :
Oxydation : L'this compound peut être oxydé pour produire de l'acide eicosapentaénoïque.
Réduction : Les réactions de réduction peuvent convertir l'this compound en acides gras moins insaturés.
Substitution : Les réactions de substitution peuvent impliquer le remplacement d'atomes d'hydrogène par d'autres groupes fonctionnels.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent l'acide eicosapentaénoïque et d'autres acides gras polyinsaturés à longue chaîne .
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme précurseur pour la synthèse d'autres acides gras oméga-3.
Biologie : L'this compound est étudié pour son rôle dans les processus cellulaires et sa conversion en acide eicosapentaénoïque.
Médecine : Des recherches ont montré que l'this compound peut augmenter la teneur en acide eicosapentaénoïque dans les globules rouges et les tissus cardiaques, ce qui peut avoir des effets cardioprotecteurs.
5. Mécanisme d'action
L'this compound exerce ses effets principalement par sa conversion en acide eicosapentaénoïque. Cette conversion implique une série de réactions de désaturation et d'élongation catalysées par des enzymes telles que la delta-6-désaturase. L'acide eicosapentaénoïque résultant peut ensuite être incorporé dans les membranes cellulaires, influençant la fluidité et la fonction de la membrane. De plus, l'acide eicosapentaénoïque peut être converti en médiateurs lipidiques bioactifs, qui jouent un rôle dans les processus anti-inflammatoires et cardioprotecteurs .
Composés similaires :
Acide alpha-linolénique : Un précurseur de l'this compound, présent dans les graines de lin et de chia.
Acide gamma-linolénique : Un autre acide gras oméga-3, présent dans l'huile d'onagre et l'huile de bourrache.
Acide eicosapentaénoïque : Un acide gras oméga-3 à longue chaîne, présent dans les huiles de poisson.
Comparaison : L'this compound est unique en ce qu'il peut être efficacement converti en acide eicosapentaénoïque dans le corps humain, ce qui en fait une source végétale précieuse d'acides gras oméga-3. Contrairement à l'acide alpha-linolénique, qui a un taux de conversion plus faible en acide eicosapentaénoïque, l'this compound peut augmenter considérablement les niveaux tissulaires d'acide eicosapentaénoïque .
Comparaison Avec Des Composés Similaires
Alpha-linolenic acid: A precursor to stearidonic acid, found in flaxseed and chia seeds.
Gamma-linolenic acid: Another omega-3 fatty acid, found in evening primrose oil and borage oil.
Eicosapentaenoic acid: A long-chain omega-3 fatty acid, found in fish oils.
Comparison: Stearidonic acid is unique in its ability to be efficiently converted to eicosapentaenoic acid in the human body, making it a valuable plant-based source of omega-3 fatty acids. Unlike alpha-linolenic acid, which has a lower conversion rate to eicosapentaenoic acid, stearidonic acid can significantly raise tissue levels of eicosapentaenoic acid .
Propriétés
IUPAC Name |
(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBIWFOSCKQMA-LTKCOYKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920493 | |
| Record name | (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Stearidonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20290-75-9 | |
| Record name | Stearidonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20290-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearidonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020290759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,9,12,15-Octadecatetraenoic acid, (6Z,9Z,12Z,15Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOROCTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4CEK3495O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Stearidonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


